![molecular formula C38H26Cl2N8Ru B12504748 2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12504748.png)
2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
?(2)-ruthenium(2+) bis(bipyridyl) dipyridophenazine dichloride: is a coordination complex that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique photophysical and electrochemical properties, making it a valuable component in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ?(2)-ruthenium(2+) bis(bipyridyl) dipyridophenazine dichloride typically involves the coordination of ruthenium with bipyridyl and dipyridophenazine ligands. The process generally includes the following steps:
Ligand Preparation: Bipyridyl and dipyridophenazine ligands are synthesized through various organic reactions, such as Suzuki coupling and Stille coupling.
Complex Formation: Ruthenium trichloride is reacted with the prepared ligands in a suitable solvent, often under reflux conditions, to form the desired coordination complex.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction: The compound can undergo redox reactions, where the ruthenium center can be oxidized or reduced, altering its oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Acetonitrile, ethanol, water.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its redox properties.
Photochemistry: Its photophysical properties make it suitable for use in light-harvesting applications and photochemical reactions.
Biology and Medicine:
DNA Interactions: The compound can intercalate with DNA, making it a potential candidate for use in biological studies and as a therapeutic agent.
Bioimaging: Its luminescent properties are exploited in bioimaging applications to visualize biological processes.
Industry:
Mecanismo De Acción
The mechanism by which ?(2)-ruthenium(2+) bis(bipyridyl) dipyridophenazine dichloride exerts its effects involves the interaction of its ligands with target molecules. The bipyridyl and dipyridophenazine ligands can intercalate with DNA, disrupting its structure and function. Additionally, the redox properties of the ruthenium center allow it to participate in electron transfer reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- Ruthenium(II) tris(bipyridyl) dichloride
- Ruthenium(II) bis(phenanthroline) dipyridophenazine dichloride
Comparison:
- Photophysical Properties: ?(2)-ruthenium(2+) bis(bipyridyl) dipyridophenazine dichloride exhibits unique photophysical properties compared to its analogs, making it more suitable for specific applications in photochemistry and bioimaging .
- DNA Interactions: The presence of dipyridophenazine enhances its ability to intercalate with DNA, providing a distinct advantage in biological studies .
Propiedades
Fórmula molecular |
C38H26Cl2N8Ru |
|---|---|
Peso molecular |
766.6 g/mol |
Nombre IUPAC |
2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride |
InChI |
InChI=1S/C18H10N4.2C10H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-10H;2*1-8H;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
CKTOYPUQYYMZGD-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5,5-Dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone](/img/structure/B12504680.png)
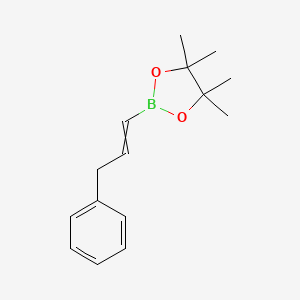
![1-{4-[4-({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12504691.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504698.png)
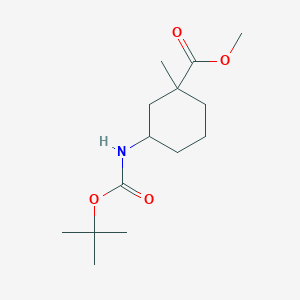
![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12504700.png)
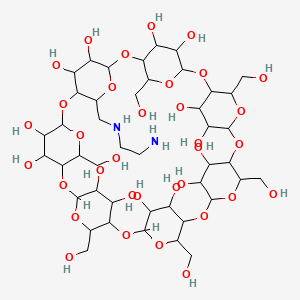
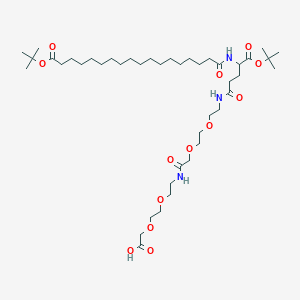

![2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide](/img/structure/B12504728.png)
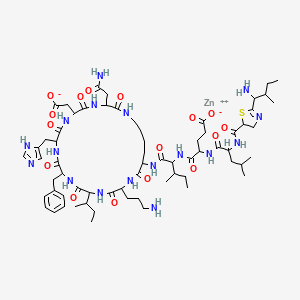
![1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504742.png)
![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)
![2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12504754.png)
